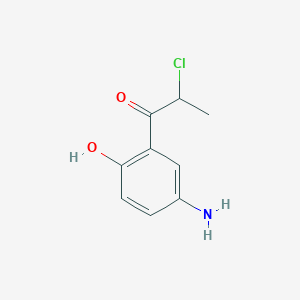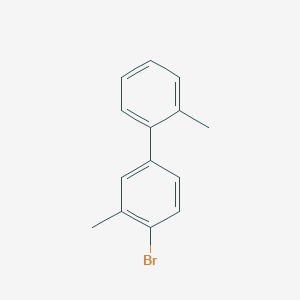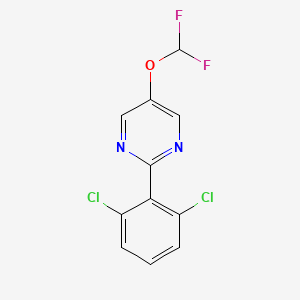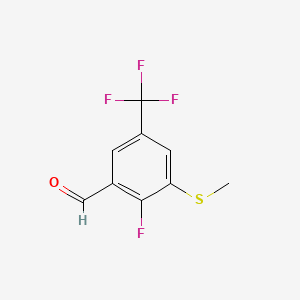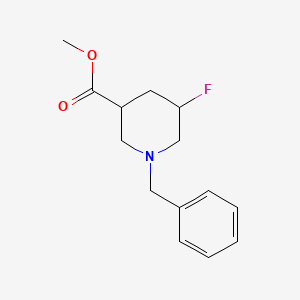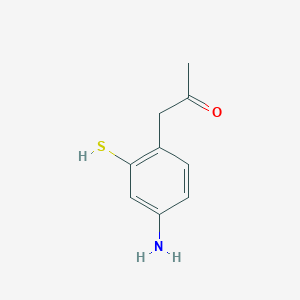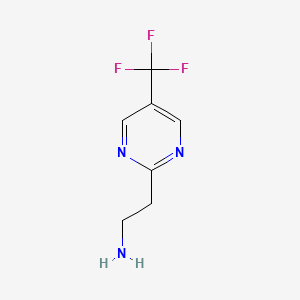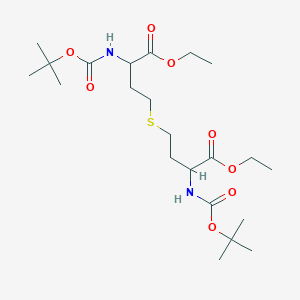
Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate is a complex organic compound that features multiple Boc-protected amino groups. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its dual Boc-protection, which makes it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate typically involves multiple steps, starting with the protection of amino groups using Boc anhydride. The reaction conditions often include the use of bases such as diisopropylethylamine in solvents like tetrahydrofuran, conducted at temperatures ranging from 0°C to 20°C . Industrial production methods may involve similar steps but are optimized for larger scales, ensuring high yields and purity.
Analyse Chemischer Reaktionen
Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like KMnO₄ or OsO₄.
Reduction: Commonly uses reducing agents such as NaBH₄ or LiAlH₄.
Substitution: Involves nucleophiles like RLi or RMgX.
Deprotection: Boc groups can be removed under acidic conditions, often using HCl or trifluoroacetic acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of Boc groups yields the free amine, which can then participate in further reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: Potentially in the development of pharmaceuticals, particularly those involving peptide-based drugs.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
Wirkmechanismus
The mechanism of action of Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate primarily involves its role as a protected intermediate. The Boc groups protect the amino functionalities during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine groups can interact with various molecular targets, facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Boc-protected amino acids and peptides, such as:
N-Boc-2-bromoethyl-amine: Used in similar synthetic applications.
N-Boc-2-aminoacetaldehyde: Another Boc-protected intermediate used in organic synthesis.
Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate is unique due to its dual Boc-protection, which provides enhanced stability and selectivity in multi-step synthesis processes.
Eigenschaften
Molekularformel |
C22H40N2O8S |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
ethyl 4-[4-ethoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C22H40N2O8S/c1-9-29-17(25)15(23-19(27)31-21(3,4)5)11-13-33-14-12-16(18(26)30-10-2)24-20(28)32-22(6,7)8/h15-16H,9-14H2,1-8H3,(H,23,27)(H,24,28) |
InChI-Schlüssel |
ZMOJYDTVZMRELO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCSCCC(C(=O)OCC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


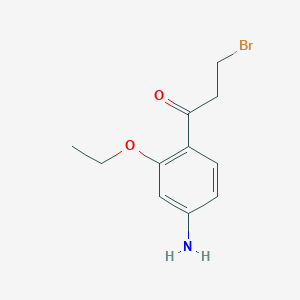

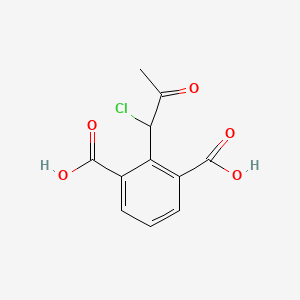
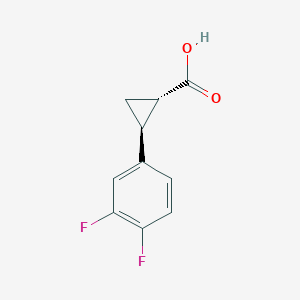
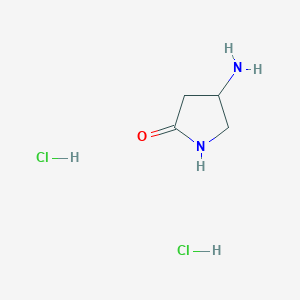
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)
